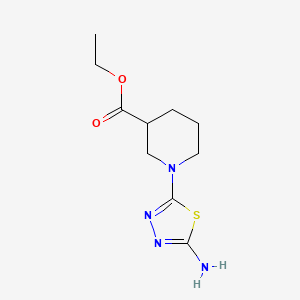
2-(4,4-Difluoropiperidin-1-yl)-6-fluoropyridine
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for “2-(4,4-Difluoropiperidin-1-yl)acetic acid” is 1S/C7H11F2NO2/c8-7(9)1-3-10(4-2-7)5-6(11)12/h1-5H2,(H,11,12) . This might give you an idea about the structure of the compound.Physical And Chemical Properties Analysis
The physical form of “2-(4,4-Difluoropiperidin-1-yl)acetic acid” is solid . It has a molecular weight of 179.17 .Aplicaciones Científicas De Investigación
Synthesis and Fluorination Processes :
- Research by Verniest et al. (2008) describes a synthetic pathway towards valuable 3,3-difluoropiperidines, starting from suitable delta-chloro-alpha,alpha-difluoroimines. This methodology was also applied to synthesize N-protected 3,3-difluoropipecolic acid, a new fluorinated amino acid (Verniest et al., 2008).
- Sartori et al. (1998) investigated the electrochemical fluorination of 2-fluoropyridine and pyridine, achieving a 19% conversion yield of perfluoropiperidine (Sartori et al., 1998).
Crystal Structure and Chemical Properties :
- Hand and Baker (1989) reported on the synthesis and characterization of highly volatile and weakly basic 2-chloro-5-fluoropyridine, along with its reaction with ammonia to produce a mixture including 2-amino-5-fluoropyridine (Hand & Baker, 1989).
- Park et al. (2016) studied the crystal structure of fluroxypyr, a pyridine herbicide, noting the presence of hydrogen bonds and weak π–π interactions in its crystal network (Park et al., 2016).
Medicinal and Pharmaceutical Applications :
- Research by de Bruin et al. (2005) focused on FPyME, a fluoropyridine-based maleimide reagent for the prosthetic labeling of peptides and proteins, potentially useful in medical imaging and drug development (de Bruin et al., 2005).
- Mi Zhi-yuan (2010) studied the synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol, revealing the mechanism of keto-enol tautomerism of pyridine-2-ol in alkaline solution, which is significant for understanding the chemical behavior of related compounds (Mi Zhi-yuan, 2010).
Electrochemical Studies and Applications :
- Ballinger et al. (1985) presented a study on the electrochemical monofluorination of pyridine, synthesizing 2-fluoropyridine, which has implications for the development of efficient and environmentally friendly chemical processes (Ballinger et al., 1985).
Fluorine-18 Labeling for PET Imaging :
- Kuhnast et al. (2008) designed FPyKYNE, a fluoropyridine-based alkyne reagent for fluorine-18 labeling of macromolecules, significant for its application in Positron Emission Tomography (PET) imaging (Kuhnast et al., 2008).
Propiedades
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)-6-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2/c11-8-2-1-3-9(14-8)15-6-4-10(12,13)5-7-15/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBXACKAEFMEPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Difluoropiperidin-1-yl)-6-fluoropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![C-[5-(5-Trifluoromethyl-pyridin-2-yl)-[1,2,4]oxadiazol-3-yl]-methylamine hydrochloride](/img/structure/B1411517.png)
